molecular formula C11H11ClO B8183310 1-Chloro-3-ethynyl-5-isopropoxybenzene

1-Chloro-3-ethynyl-5-isopropoxybenzene

Cat. No.: B8183310
M. Wt: 194.66 g/mol
InChI Key: ZHNSESHBNACUEG-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynyl-5-isopropoxybenzene is an aromatic compound with a benzene ring substituted with a chlorine atom, an ethynyl group, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-5-isopropoxybenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. The synthesis typically starts with a benzene ring substituted with an isopropoxy group. The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The chlorine atom can be introduced through a halogenation reaction using reagents such as chlorine gas or N-chlorosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-ethynyl-5-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, osmium tetroxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., hydrogen gas, lithium aluminum hydride), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).

Major Products

    Substitution: Products with the chlorine atom replaced by other functional groups (e.g., amines, thiols).

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).

    Reduction: Alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-5-isopropoxybenzene depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors . The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-ethynyl-5-isopropoxybenzene is unique due to the presence of all three functional groups (chlorine, ethynyl, and isopropoxy) on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-chloro-3-ethynyl-5-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-4-9-5-10(12)7-11(6-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNSESHBNACUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C#C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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